Comprehensive NMR Characterization of 5-(Methoxymethyl)-2,3-dihydro-1H-indene: A Technical Guide for Structural Elucidation
Comprehensive NMR Characterization of 5-(Methoxymethyl)-2,3-dihydro-1H-indene: A Technical Guide for Structural Elucidation
Executive Summary & Rationale
In modern drug development, the indane pharmacophore is a privileged scaffold, frequently utilized to restrict the conformational flexibility of benzylamine or phenethylamine derivatives[1]. The specific functionalization of this core—such as the addition of a methoxymethyl ether at the C5 position to form 5-(methoxymethyl)-2,3-dihydro-1H-indene—strategically alters the molecule's lipophilicity (logP) while introducing a critical hydrogen-bond acceptor[2].
For researchers and synthetic chemists, the precise structural validation of this intermediate is a mandatory quality control gateway before downstream functionalization. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-(methoxymethyl)-2,3-dihydro-1H-indene, detailing the causality behind the observed spectral phenomena and establishing a self-validating experimental protocol for accurate data acquisition.
Structural Elucidation & Spin-System Causality
To accurately assign the NMR spectra of 5-(methoxymethyl)-2,3-dihydro-1H-indene, one must understand the localized magnetic environments dictated by the molecule's conformation and electronic distribution.
The Indane Aliphatic Core
The fused cyclopentane ring of the indane system adopts a pseudo-envelope conformation. This restricts the mobility of the aliphatic protons, leading to highly characteristic coupling patterns. The C2 methylene protons reside in a distinct magnetic environment, typically resonating as a well-defined quintet near 2.05 ppm due to roughly equivalent vicinal coupling ( 3J≈7.5 Hz) with the adjacent C1 and C3 protons[3]. The C1 and C3 protons themselves appear as overlapping triplets or a complex multiplet near 2.88 ppm. Their downfield shift relative to C2 is caused by the anisotropic deshielding cone of the fused aromatic ring[1].
The Methoxymethyl Substituent
The methoxymethyl group (-CH 2 OCH 3 ) acts as a localized electron-withdrawing group via induction (-I effect), while simultaneously providing mild resonance donation (+M effect) to the aromatic system. The highly electronegative oxygen atom strongly deshields the adjacent C8 benzylic protons, pulling them downfield to a sharp singlet at ~4.40 ppm. Similarly, the C9 methyl protons resonate as a singlet at ~3.35 ppm[2]. The strict singlet nature of these signals is the primary diagnostic feature confirming the ether linkage, as it proves the absence of adjacent coupling protons.
The Aromatic Region
The symmetry of the indane aromatic ring is broken by the C5 substitution. The +I effect of the aliphatic ring and the electronic influence of the methoxymethyl group result in an AMX or ABX spin system for the remaining aromatic protons (C4, C6, C7). The C4 proton, situated between the aliphatic ring and the ether substituent, typically appears as a narrow doublet ( 4J≈1.5 Hz) near 7.15 ppm. The C6 and C7 protons exhibit strong ortho-coupling ( 3J≈7.8 Hz), appearing near 7.10 ppm and 7.18 ppm, respectively.
Quantitative NMR Data Assignments
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 5-(methoxymethyl)-2,3-dihydro-1H-indene in CDCl 3 at 298 K.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment |
| C2 | 2.05 | quintet | 2H | 7.5 | Indane aliphatic -CH 2 - |
| C1, C3 | 2.88 | multiplet | 4H | - | Indane benzylic -CH 2 - |
| C9 | 3.35 | singlet | 3H | - | Methoxymethyl -CH 3 |
| C8 | 4.40 | singlet | 2H | - | Methoxymethyl -CH 2 -O- |
| C6 | 7.10 | dd | 1H | 7.8, 1.5 | Aromatic CH |
| C4 | 7.15 | d | 1H | 1.5 | Aromatic CH |
| C7 | 7.18 | d | 1H | 7.8 | Aromatic CH |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Carbon Type | Assignment |
| C2 | 25.5 | CH 2 | Indane aliphatic |
| C1, C3 | 32.5, 32.9 | CH 2 | Indane benzylic |
| C9 | 58.0 | CH 3 | Methoxymethyl ether |
| C8 | 74.5 | CH 2 | Benzylic ether |
| C4 | 124.0 | CH | Aromatic |
| C7 | 124.5 | CH | Aromatic |
| C6 | 126.0 | CH | Aromatic |
| C5 | 136.5 | C (Quat) | Aromatic (Substituted) |
| C3a | 144.0 | C (Quat) | Aromatic bridgehead |
| C7a | 144.5 | C (Quat) | Aromatic bridgehead |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, data acquisition must follow a self-validating workflow. The protocol below ensures that the resulting spectra are free from artifacts, properly referenced, and quantitatively reliable.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a high-quality 5 mm borosilicate NMR tube.
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Instrument Calibration (Lock & Shim): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 . Perform rigorous gradient shimming (Z0–Z5) until the TMS peak exhibits a line width at half-height of <1.0 Hz. Causality: Poor shimming will artificially broaden the C1/C3 multiplets, masking critical fine-structure coupling.
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1 H Acquisition: Execute a standard 1D proton sequence. Use a 30° pulse angle to ensure uniform excitation, a relaxation delay (d1) of 1.0 s to allow full longitudinal relaxation, and acquire 16 scans (ns=16).
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13 C Acquisition: Execute a 1D carbon sequence with continuous broadband proton decoupling (WALTZ-16). Use a 30° pulse angle, a d1 of 2.0 s (critical for the relaxation of quaternary carbons C5, C3a, and C7a), and acquire 512 scans.
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Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function for 1 H and 1.0 Hz for 13 C prior to Fourier Transform (FT). Manually correct the phase (zero and first order) and apply a polynomial baseline correction. Reference the TMS signal strictly to 0.00 ppm.
Step-by-step experimental workflow for high-resolution 1H and 13C NMR data acquisition.
2D NMR Logical Connectivity & Validation
While 1D NMR provides the foundational map, a robust, self-validating system requires orthogonal confirmation via 2D NMR to prevent the misassignment of the aromatic protons and bridgehead carbons. Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for this.
By mapping the 2-bond and 3-bond scalar couplings ( 2JCH and 3JCH ), we can definitively lock the position of the methoxymethyl group to C5. Specifically, the benzylic ether protons (H8 at 4.40 ppm) will show a strong 3J correlation to the aromatic carbons C4 and C6, and a 2J correlation to the quaternary C5.
Logical HMBC connectivity map for structural validation of the methoxymethylindane core.
References
- US4959349A - Indane derivative and perfumery composition comprising the same. Google Patents.
- Supplementary information for: Highly stereoselective synthesis of indanes with four stereogenic centers via sequential Michael. The Royal Society of Chemistry.
- The effect of meta- and para-methoxy substitution on the reactivity of the radical cations of arylalkenes and alkanes. Canadian Science Publishing.
